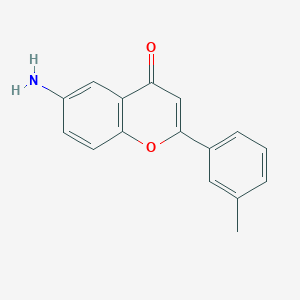

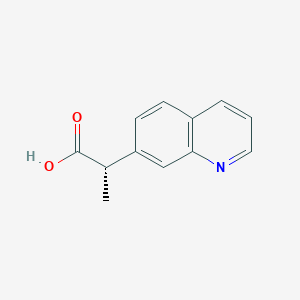

![molecular formula C7H10N2O B2694139 3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 1936181-10-0](/img/structure/B2694139.png)

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol” is a chemical compound with the molecular formula C7H10N2O . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol” is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and an alcohol group .科学的研究の応用

Antibacterial and Antifungal Activity

Research conducted by Demchenko et al. (2021) focused on the synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, demonstrating significant antibacterial and antifungal properties. The study highlighted the compound 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride as having a broad spectrum of activity against several bacterial and fungal species, including Staphylococcus aureus and Cryptococcus neoformans (Demchenko et al., 2021).

Chemical Synthesis and Molecular Structure

Coşkun and Çetin (2009) described rearrangements of tetrahydroimidazo[1,5-b]isoxazole-2,3-dicarboxylates to pyrrolo[1,2-e]imidazol-6-ols, which serve as precursors for the synthesis of 2,5-dihydro-1H-pyrrole derivatives. This work contributes to the understanding of the chemical synthesis and properties of these compounds, offering insights into their potential applications in chemical research (Coşkun & Çetin, 2009).

Enhancing Cellular Uptake for Gene Expression Modulation

Meier, Montgomery, and Dervan (2012) explored pyrrole–imidazole (Py–Im) hairpin polyamides, a class of compounds capable of sequence-specific DNA binding. Modifications to the hairpin turn unit significantly enhanced cellular uptake and biological activity, potentially improving the efficacy of these molecules as molecular probes or therapeutic agents in gene expression modulation (Meier et al., 2012).

Regioselective Synthesis

Wang et al. (2015) developed a regioselective synthesis method for pyrrolo[1,2-a]imidazoles, highlighting the efficiency and high yields of their approach. This methodological advancement supports the creation of diverse compounds for further research and potential applications, demonstrating the versatility of the pyrrolo[1,2-a]imidazole framework (Wang et al., 2015).

特性

IUPAC Name |

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-8-7-6(10)2-3-9(5)7/h4,6,10H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQJHDXGDROYJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1CCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methylbenzamide](/img/structure/B2694057.png)

![N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2694060.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2694061.png)

![2-[Carbonofluoridoyl(methyl)amino]acetic acid](/img/structure/B2694067.png)

![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride](/img/structure/B2694070.png)

![N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide](/img/structure/B2694075.png)